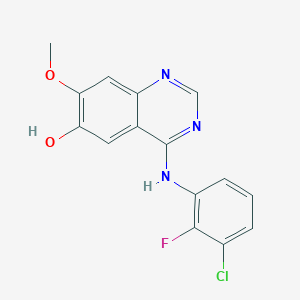









|
REACTION_CXSMILES
|
Cl.C([O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][N:10]=[C:9]2[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:20]=1[F:26])(=O)C.O.[OH-].[Na+].C(O)(=O)C>CO>[Cl:25][C:21]1[C:20]([F:26])=[C:19]([CH:24]=[CH:23][CH:22]=1)[NH:18][C:9]1[C:8]2[C:13](=[CH:14][C:15]([O:16][CH3:17])=[C:6]([OH:5])[CH:7]=2)[N:12]=[CH:11][N:10]=1 |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
33.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=C(C(=CC=C1)Cl)F
|
|
Name
|
|
|
Quantity
|
86 kg
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
31.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
16 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
198 kg
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 60° C. for 4.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 25° C
|
|
Type
|
CUSTOM
|
|
Details
|
precipitates from solution
|
|
Type
|
ADDITION
|
|
Details
|
After the addition of further methanol (5.5 kg) the suspension
|
|
Type
|
STIRRING
|
|
Details
|
was stirred for 90 minutes
|
|
Duration
|
90 min
|
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
|
Type
|
WASH
|
|
Details
|
then washed with 25% aqueous methanol (39.0 kg MeOH+17.0 kg Water)
|
|
Type
|
CUSTOM
|
|
Details
|
The crude solid was dried under vacuum at 40° C
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours at 65° C
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 20° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with methanol (2×21.5 kg)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 40° C.
|


Reaction Time |
4.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C(NC2=NC=NC3=CC(=C(C=C23)O)OC)C=CC1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.85 kg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |